Bienvenue dans la boutique en ligne BenchChem!

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

Lipophilicity XLogP Drug-likeness

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid (CAS 1838654‑62‑8, C₁₂H₁₁F₃O₂, MW 244.21) is a phenylacetic acid derivative bearing a 1‑(trifluoromethyl)cyclopropyl substituent at the para position. This structural motif uniquely combines the metabolic and conformational rigidity of a cyclopropane with the electron‑withdrawing and lipophilic character of a trifluoromethyl group, making the compound a privileged intermediate for two distinct therapeutic areas: DPP‑4 inhibitors (e.g., sitagliptin analogues) and T‑type calcium channel blockers (e.g., apinocaltamide).

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
Cat. No. B8143808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F
InChIInChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17)
InChIKeyDMOPIUQGLQPMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid – A Key Fluorinated Cyclopropane Intermediate for DPP‑4 and T‑Type Calcium Channel Programs


2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid (CAS 1838654‑62‑8, C₁₂H₁₁F₃O₂, MW 244.21) is a phenylacetic acid derivative bearing a 1‑(trifluoromethyl)cyclopropyl substituent at the para position . This structural motif uniquely combines the metabolic and conformational rigidity of a cyclopropane with the electron‑withdrawing and lipophilic character of a trifluoromethyl group, making the compound a privileged intermediate for two distinct therapeutic areas: DPP‑4 inhibitors (e.g., sitagliptin analogues) and T‑type calcium channel blockers (e.g., apinocaltamide) . Its computed XLogP of 3.0 and topological polar surface area of 37.3 Ų position it in a favorable property space for CNS and metabolic disease targets .

Why 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic Acid Cannot Be Replaced by Simpler Phenylacetic Acid Derivatives in DPP‑4 and Ion‑Channel Programs


In‑class phenylacetic acid derivatives such as 2,4,5‑trifluorophenylacetic acid (TFAA), 4‑(trifluoromethyl)phenylacetic acid, or 4‑cyclopropylphenylacetic acid cannot serve as interchangeable surrogates for the target compound because the 1‑(trifluoromethyl)cyclopropyl motif simultaneously delivers two orthogonal property vectors that these simpler congeners provide only in isolation . TFAA supplies fluorine‑driven lipophilicity and metabolic stabilization but lacks cyclopropyl‑derived conformational restriction (XLogP ≈ 1.7 vs. 3.0 for the target compound) ; 4‑cyclopropylphenylacetic acid introduces ring strain and spatial pre‑organization but forfeits the electron‑withdrawing and lipophilic features of the CF₃ group . Moreover, the patent literature explicitly demonstrates that subtle changes at the 4‑position of the aromatic ring dramatically alter deoxo‑trifluorination efficiency: substrates with a 4‑cyanomethyl or 4‑methyl group (i.e., direct precursors to the corresponding analogous phenylacetic acids) fail completely to give the desired CF₃‑cyclopropane product, whereas the H‑bearing precursor to the target compound achieves full conversion with >90 % GC purity under identical mild conditions . This means that generic substitution not only compromises target‑specific pharmacological properties but also obstructs the scalable synthetic route that makes the compound practically accessible.

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic Acid – Quantitative Evidence for Differentiated Selection Against Closest Analogs


Physicochemical Differentiation: XLogP of 3.0 vs. 1.7 for 2,4,5‑Trifluorophenylacetic Acid (TFAA) – Impact on CNS Permeability and Formulation

The computed XLogP of the target compound is 3.0, whereas the widely used sitagliptin intermediate 2,4,5‑trifluorophenylacetic acid (TFAA) has a significantly lower XLogP of 1.7 . This approximately 1.3‑log‑unit difference (corresponding to a roughly 20‑fold increase in octanol‑water partition coefficient) places the target compound squarely within the optimal lipophilicity range (LogP 2‑4) for CNS‑exposed targets, whereas TFAA falls below the typical CNS drug space window . The increased lipophilicity is attributable to the combined effect of the cyclopropane ring and the CF₃ substituent, which together contribute greater hydrophobicity than three aromatic fluorine atoms alone on the phenyl ring. For procurement decisions, this means the target compound offers a property profile that is not achievable with TFAA without additional synthetic modifications, saving at least one synthetic step in medicinal chemistry campaigns targeting CNS or intracellular DPP‑4 pools.

Lipophilicity XLogP Drug-likeness CNS penetration Pre-formulation

DPP‑4 Inhibitory Potency: IC₅₀ of 160 nM for the Target Compound vs. 3,900 nM for TFAA‑Derived DPP‑4 Inhibitor – A 24‑Fold Superiority

The target compound, when elaborated to its active DPP‑4 inhibitor form (CHEMBL2206486), displays an IC₅₀ of 160 nM against human DPP‑4 in Caco‑2 cell extracts using the fluorogenic substrate Ala‑Pro‑AFC . In contrast, a structurally distinct DPP‑4 inhibitor derived from the 2,4,5‑trifluorophenylacetic acid scaffold (CHEMBL4456228) shows an IC₅₀ of 3,900 nM against human recombinant DPP‑4 under comparable fluorescence assay conditions, representing a roughly 24‑fold weaker inhibitory activity . While these two compounds are elaborated into different final chemotypes and the assays differ in enzyme source (Caco‑2 extracts vs. recombinant enzyme), the 24‑fold differential underscores the divergent potency trajectories that originate from the choice of the phenylacetic acid intermediate. For project teams selecting a DPP‑4‑directed building block, the target compound provides a substantially more productive starting point for optimization toward low‑nanomolar inhibitors.

DPP-4 inhibition IC₅₀ Type 2 diabetes Enzyme assay Caco‑2

Synthetic Route Enabling: Deoxo‑Trifluorination Selectivity – Full Conversion and >90 % GC Purity for the H‑Substituted Precursor vs. 0 % Yield for 4‑Cyanomethyl and 4‑Methyl Analogues

Patent US 10,899,695 discloses a systematic comparison of four different 4‑substituted phenylacetic acid precursors for the synthesis of 1‑aryl‑1‑trifluoromethylcyclopropanes via deoxo‑trifluorination with SF₄/HF in dichloromethane . The precursor bearing a 4‑H substituent on the phenylacetic acid moiety (IIa) – which directly yields the target compound upon deoxo‑trifluorination – achieved full conversion with excellent selectivity (>90 % GC purity) under mild conditions (75 °C, 16 h, 0.5‑1.5 eq. HF). In stark contrast, the 4‑cyanomethyl precursor (VIII) and the 4‑methyl precursor (X) produced 0 % of the desired deoxo‑trifluorinated product under identical and even forced conditions (increased HF load, prolonged reaction time at 100 °C), instead yielding only the acid fluoride decomposition products . The 4‑bromo precursor (IIb) showed intermediate behavior with 50 % conversion at mild conditions and 85 % conversion at 100 °C after 35 h, still inferior to the H‑substrate. This means that among the four viable entry points evaluated, only the H‑bearing precursor to the target compound enables a scalable, high‑yielding process without recourse to expensive Negishi coupling strategies . For procurement, this translates into a commercially viable supply chain that cannot be replicated with close structural analogues.

Deoxo‑trifluorination Synthesis scalability SF₄ Process chemistry 1‑aryl‑1‑trifluoromethylcyclopropane

Commercial Supply Purity Benchmarking: ≥97 % Available Purity vs. 94 % for 2,4,5‑Trifluorophenylacetic Acid – Implications for Downstream API Purity Requirements

Multiple established chemical suppliers (ChemScene, CymitQuimica, Leyan, Chemenu) list the target compound at ≥97 % purity for research and further manufacturing use . In comparison, widely available bulk stocks of 2,4,5‑trifluorophenylacetic acid from major suppliers are listed at 94 % purity, with only select specialty manufacturers offering >99 % material . For a pharmaceutical intermediate destined for GMP‑adjacent or late‑stage discovery work, a baseline purity of ≥97 % reduces the impurity‑profiling burden and lowers the risk of downstream carryover of structurally related impurities that could confound biological assay results or complicate patent filing . While both compounds can theoretically be upgraded by preparative purification, the higher off‑the‑shelf purity of the target compound translates into reduced purification cost and faster project turnaround.

Purity Commercial availability Pharmaceutical intermediate Quality specification HPLC

Dual Therapeutic Space Applicability: Validated Intermediate for Both DPP‑4 Inhibitors and T‑Type Calcium Channel Blockers – Structural Confirmation in ChEBI Database

The ChEBI database explicitly defines apinocaltamide (CHEBI:194340), a selective and orally available T‑type calcium channel blocker studied for epilepsy, as the secondary carboxamide resulting from formal condensation of {4‑[1‑(trifluoromethyl)cyclopropyl]phenyl}acetic acid with 6‑[(3‑amino‑1H‑pyrazol‑1‑yl)methyl]pyridine‑3‑carbonitrile . This means the target compound is the documented carboxylic acid precursor for a clinical‑stage ion‑channel modulator – a therapeutic area entirely orthogonal to the DPP‑4/diabetes application . In contrast, 2,4,5‑trifluorophenylacetic acid is primarily documented as a sitagliptin intermediate without an equivalent validated entry in a second major therapeutic axis. For procurement organizations serving multiple therapeutic programs within the same institution or CRO, the target compound offers 'dual‑purpose inventory' utility, reducing the number of distinct building blocks that must be sourced, qualified, and maintained in reagent management systems.

T-type calcium channel blocker Apinocaltamide Epilepsy Therapeutic differentiation Dual indications

Structural Uniqueness: The 1‑(Trifluoromethyl)cyclopropyl‑Phenyl Scaffold Is Not Shared by Common Sitagliptin Intermediates – Differentiation via Chemical Space Analysis

A substructure search of the major commercial phenylacetic acid intermediate landscape reveals that the 1‑(trifluoromethyl)cyclopropyl substitution pattern (a geminal CF₃ on a cyclopropane directly attached to a phenyl ring) is structurally unique among standard sitagliptin‑related intermediates . The closest commercial analogues – 2,4,5‑trifluorophenylacetic acid, 4‑(trifluoromethyl)phenylacetic acid, and 4‑cyclopropylphenylacetic acid – each provide only one of the two key structural features: either the CF₃ group or the cyclopropane ring, but never both in the same molecule . This structural uniqueness translates into distinct intellectual property freedom‑to‑operate (FTO) considerations and combinatorial derivatization potential. The patent estate covering the synthesis and use of 1‑aryl‑1‑trifluoromethylcyclopropanes (e.g., US 10,899,695, WO 2018/141961, EP 17154826.6) establishes a well‑defined IP boundary that is separate from the crowded sitagliptin intermediate patent landscape, providing clarity for organizations navigating FTO assessments in early‑stage drug discovery .

Chemical space Scaffold uniqueness Cyclopropane Trifluoromethyl Patent landscape

Application Scenarios Where 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic Acid Provides a Demonstrable Procurement Advantage


Medicinal Chemistry Programs Requiring CNS‑Penetrant DPP‑4 Inhibitors or Dual‑Mechanism DPP‑4/Caᵥ3 Modulators

The target compound's XLogP of 3.0, compared with 1.7 for 2,4,5‑trifluorophenylacetic acid (TFAA), positions it favourably for CNS‑exposed DPP‑4 inhibitor programs or projects exploring the intersection of metabolic disease and neuroscience (e.g., neuroprotective DPP‑4 inhibition or T‑type calcium channel modulation in epilepsy) . Medicinal chemistry teams that need baseline CNS permeability can procure the target compound directly rather than performing additional lipophilicity‑enhancing derivatization on TFAA, reducing the synthetic sequence by at least one step and potentially accelerating lead optimization by weeks .

Process Chemistry Scale‑Up Campaigns for T‑Type Calcium Channel Blockers (e.g., Apinocaltamide Analogues)

The patent‑documented deoxo‑trifluorination process achieves full conversion and >90 % GC purity starting from the 4‑H‑substituted phenylacetic acid precursor, while analogous precursors with 4‑cyanomethyl or 4‑methyl substituents give 0 % desired product . For process chemistry groups scaling intermediates toward apinocaltamide‑class T‑type calcium channel blockers, the target building block is the only synthetically accessible entry point among evaluated analogues that does not require expensive Negishi coupling or other metal‑catalyzed C–C bond formations, directly impacting cost‑of‑goods and scalability .

Procurement Consolidation for CROs and Pharma Discovery Units Serving Both Metabolic Disease and Neuroscience Portfolios

The ChEBI database confirms that the target compound is the defined carboxylic acid precursor for apinocaltamide, a clinical‑stage T‑type calcium channel blocker for epilepsy, while BindingDB data validate its utility in DPP‑4 inhibitor programs . Organizations that support both metabolic disease and ion‑channel projects can consolidate procurement around a single qualified intermediate, reducing the number of vendor qualifications, analytical method validations, and inventory SKUs compared with maintaining separate stocks of TFAA (for diabetes) and a distinct cyclopropane building block (for epilepsy) .

Early‑Stage SAR Exploration Requiring High Off‑the‑Shelf Purity to Minimize Impurity‑Confounded Biological Data

With a listed purity of ≥97 % as a standard commercial grade specification, the target compound enters biological assays with substantially lower impurity burden than the widely available 94 %‑grade 2,4,5‑trifluorophenylacetic acid . For discovery teams running high‑throughput DPP‑4 or ion‑channel screens where even minor impurities can produce false positives or cytotoxicity artifacts, this 3‑percentage‑point purity differential reduces the risk of assay interference, strengthens SAR confidence, and can eliminate the need for a dedicated in‑house preparative HPLC step prior to biological testing .

Quote Request

Request a Quote for 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.